

Preliminary Toxicology Screening of (R)-Ketodoxapram: A Technical Guide

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Compound of Interest		
Compound Name:	Ketodoxapram, (R)-	
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Disclaimer: This document provides a preliminary toxicological overview of (R)-Ketodoxapram. As of the date of this publication, specific toxicological data for the (R)-enantiomer of Ketodoxapram is not publicly available. The information herein is extrapolated from data on its parent compound, Doxapram, and its primary active metabolite, Ketodoxapram (presumed to be a racemic mixture in the cited studies). This guide is intended for researchers, scientists, and drug development professionals and should be used as a reference for designing and conducting formal toxicological evaluations of (R)-Ketodoxapram.

Introduction

(R)-Ketodoxapram is one of the enantiomers of Ketodoxapram, the primary and pharmacologically active metabolite of the respiratory stimulant Doxapram.[1] Doxapram is a central nervous system stimulant used to address respiratory depression.[2] It undergoes metabolism to form Ketodoxapram.[3] Recent research has also explored Ketodoxapram as a promising anti-arrhythmic drug, particularly for the treatment of atrial fibrillation, due to its inhibitory action on TASK-1 potassium channels which are predominantly expressed in the atria.[4] Given the stereospecific nature of many pharmacological and toxicological actions, a thorough toxicological assessment of the individual enantiomer, (R)-Ketodoxapram, is imperative for its potential development as a therapeutic agent.

This technical guide summarizes the available, relevant toxicological data for Doxapram and Ketodoxapram and outlines the necessary experimental protocols for a comprehensive preliminary toxicology screening of (R)-Ketodoxapram.



Data Presentation

The following tables summarize the available quantitative data for Doxapram and Ketodoxapram. It is critical to note that this data may not be representative of (R)-Ketodoxapram specifically.

Table 1: Acute Toxicity of Doxapram

Species	Route of Administration	LD50	Reference	
Mouse	Intravenous	~75 mg/kg	[5]	
Rat	Intravenous	~75 mg/kg	[5]	
Cat	Intravenous	40 - 80 mg/kg	[5]	
Dog	Intravenous	40 - 80 mg/kg	[5]	

LD50: Median lethal dose.

Table 2: Pharmacokinetic Parameters of Doxapram and Ketodoxapram



Species	Compoun d	Half-life (t½)	Max. Plasma Concentr ation (Cmax)	Protein Binding	Brain-to- Plasma Ratio	Referenc e
Pig	Doxapram	1.38 ± 0.22 h	1780 ± 275 ng/mL	95.5 ± 0.9%	0.58 ± 0.24	[6]
Pig	Ketodoxapr am	2.42 ± 0.04 h	32.3 ± 5.5 ng/mL	98.4 ± 0.3%	0.12 ± 0.02	[6]
Newborn Lamb	Doxapram	-	-	-	-	[7]
Newborn Lamb	Ketodoxapr am	Faster elimination rate than Doxapram	-	-	-	[7]

Note: The stereochemistry of Ketodoxapram was not specified in these studies.

Experimental Protocols

A comprehensive preliminary toxicology screening of (R)-Ketodoxapram should include a battery of in vitro and in vivo assays to assess its potential adverse effects. The following are detailed methodologies for key recommended experiments.

In Vitro Toxicology Assays

3.1.1. Cytotoxicity Assay

- Objective: To determine the concentration of (R)-Ketodoxapram that induces cell death in vitro.
- Cell Lines: A panel of human cell lines, including hepatocytes (e.g., HepG2), cardiomyocytes (e.g., iPSC-CMs), and neuronal cells (e.g., SH-SY5Y).
- Methodology:



- Cells are seeded in 96-well plates and allowed to adhere overnight.
- (R)-Ketodoxapram is serially diluted in culture medium to a range of concentrations.
- The cells are treated with the various concentrations of (R)-Ketodoxapram for 24 to 72 hours.
- Cell viability is assessed using a validated method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.
- The concentration that causes a 50% reduction in cell viability (IC50) is calculated.

3.1.2. hERG Potassium Channel Assay

- Objective: To assess the potential of (R)-Ketodoxapram to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a key indicator of pro-arrhythmic risk.
- · Methodology:
 - Whole-cell patch-clamp electrophysiology is performed on a stable cell line expressing the hERG channel (e.g., HEK293 cells).
 - A voltage-clamp protocol is applied to elicit hERG tail currents.
 - Baseline currents are recorded, followed by the application of increasing concentrations of (R)-Ketodoxapram.
 - The inhibition of the hERG current is measured at each concentration.
 - An IC50 value is determined by fitting the concentration-response data to a Hill equation.

3.1.3. Cytochrome P450 (CYP450) Inhibition Assay

- Objective: To evaluate the potential of (R)-Ketodoxapram to inhibit major CYP450 enzymes, which could lead to drug-drug interactions.
- Methodology:



- Human liver microsomes are incubated with a panel of specific CYP450 probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4).
- The incubations are performed in the presence and absence of various concentrations of (R)-Ketodoxapram.
- The formation of the specific metabolite for each probe substrate is quantified using LC-MS/MS.
- The IC50 value for the inhibition of each CYP450 isoform is calculated.
- 3.1.4. Ames Test (Bacterial Reverse Mutation Assay)
- Objective: To assess the mutagenic potential of (R)-Ketodoxapram.
- Methodology:
 - Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,
 TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used.
 - The bacterial strains are exposed to various concentrations of (R)-Ketodoxapram, both with and without a metabolic activation system (S9 mix from rat liver).
 - The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
 - A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Toxicology Assays

3.2.1. Acute Toxicity Study

 Objective: To determine the acute toxicity and identify the maximum tolerated dose (MTD) of (R)-Ketodoxapram.



- Species: Rodents (e.g., Sprague-Dawley rats and CD-1 mice), one non-rodent species (e.g., Beagle dog).
- Methodology:
 - Animals are administered single, escalating doses of (R)-Ketodoxapram via the intended clinical route (e.g., intravenous).
 - A control group receives the vehicle.
 - Animals are observed for clinical signs of toxicity, morbidity, and mortality for at least 14 days.
 - Body weight, food, and water consumption are recorded.
 - At the end of the observation period, a full necropsy is performed, and tissues are collected for histopathological examination.

3.2.2. Safety Pharmacology Study

- Objective: To evaluate the effects of (R)-Ketodoxapram on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
- Species: Appropriate animal models (e.g., conscious, telemetered dogs for cardiovascular assessment).
- Methodology:
 - Cardiovascular System: Continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) in telemetered animals following administration of (R)-Ketodoxapram.
 - Respiratory System: Assessment of respiratory rate, tidal volume, and minute volume using whole-body plethysmography in rodents.
 - Central Nervous System: A functional observational battery (FOB) and Irwin test in rodents to assess changes in behavior, coordination, and neurological function.



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